molecular formula C11H14N2 B8487226 3-Amino-5-tert-butylbenzonitrile

3-Amino-5-tert-butylbenzonitrile

Cat. No. B8487226
M. Wt: 174.24 g/mol
InChI Key: KJRGQFRLPTYGPS-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

A solution of tert-butyl (3-tert-butyl-5-cyanophenyl)carbamate (4.29 g, 0.0133 mol) in 4M HCl in dioxane (18 mL) was allowed to stir at rt for 2 h. The reaction mixture was concentrated to give 3-amino-5-tert-butylbenzonitrile (4.33 g, 93%) which was used without further purification. 1H NMR (300 MHz, CD3OD) δ: 7.99 (m, 1H), 7.72 (m, 1H), 7.56 (m, 1H), and 1.37(s, 9H). LCMS ES+ 175.1, ES− 173.1.
Name
tert-butyl (3-tert-butyl-5-cyanophenyl)carbamate
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([NH:13]C(=O)OC(C)(C)C)[CH:8]=[C:9]([C:11]#[N:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>Cl.O1CCOCC1>[NH2:13][C:7]1[CH:8]=[C:9]([CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=1)[C:11]#[N:12]

Inputs

Step One
Name
tert-butyl (3-tert-butyl-5-cyanophenyl)carbamate
Quantity
4.29 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C#N)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 186.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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